molecular formula C16H16ClNO3S B5764858 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline

1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B5764858
M. Wt: 337.8 g/mol
InChI Key: SJWMIFDTVWXQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline, also known as CPTMQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of tetrahydroquinoline derivatives and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA replication, protein synthesis, and cell division. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the process of new blood vessel formation. In viral infections, it has been found to inhibit viral replication and inhibit the activity of reverse transcriptase. In bacterial infections, it has been found to exhibit bactericidal activity by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It exhibits potent anticancer, antiviral, and antimicrobial activities, making it a promising compound for further research. However, 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well documented.

Future Directions

There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Additionally, further studies could investigate the potential use of 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline in combination with other drugs or therapies to enhance its anticancer, antiviral, and antimicrobial activities.
In conclusion, 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline is a promising compound with potential therapeutic applications in cancer, viral infections, and bacterial infections. Its synthesis method is relatively straightforward, and it exhibits potent biological activities. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-methoxy-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction results in the formation of 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline with a yield of around 70-80%. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In cancer research, 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
In antiviral research, 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline has been found to inhibit the replication of hepatitis C virus (HCV) and human immunodeficiency virus (HIV). It has also been shown to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV.
In antimicrobial research, 1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline has been found to exhibit activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-6-methoxy-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-21-14-6-9-16-12(11-14)3-2-10-18(16)22(19,20)15-7-4-13(17)5-8-15/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWMIFDTVWXQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-benzenesulfonyl)-6-methoxy-1,2,3,4-tetrahydro-quinoline

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